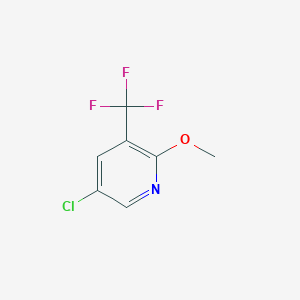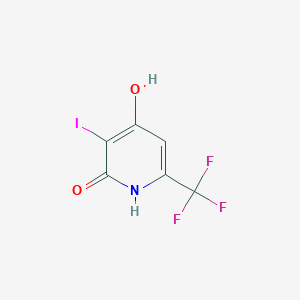![molecular formula C18H14BF3KN B1409302 四氟硼酸[4-(二苯基氨基)苯基]钾 CAS No. 2135529-64-3](/img/structure/B1409302.png)
四氟硼酸[4-(二苯基氨基)苯基]钾
描述
Potassium [4-(diphenylamino)phenyl]trifluoroboranuide is a chemical compound with the molecular formula C18H14BF3KN and a molecular weight of 351.22 g/mol . It is a potassium salt of an organotrifluoroborate, which is known for its stability and utility in various chemical reactions . This compound is often used in organic synthesis and has applications in various fields of scientific research .
科学研究应用
Potassium [4-(diphenylamino)phenyl]trifluoroboranuide has a wide range of applications in scientific research, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(diphenylamino)phenyl]trifluoroboranuide typically involves the reaction of 4-(diphenylamino)phenylboronic acid with potassium trifluoroborate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of potassium [4-(diphenylamino)phenyl]trifluoroboranuide may involve larger-scale reactions with optimized conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Potassium [4-(diphenylamino)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides or other reduced boron species.
Substitution: Various substituted boron compounds depending on the nucleophile used.
作用机制
The mechanism of action of potassium [4-(diphenylamino)phenyl]trifluoroboranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions . The trifluoroborate group can participate in metal-catalyzed cross-coupling reactions, where it forms a bond with an electrophilic partner, such as an aryl halide . This process is facilitated by the presence of a palladium or nickel catalyst, which activates the boron compound and the electrophile for the coupling reaction .
相似化合物的比较
Potassium [4-(diphenylamino)phenyl]trifluoroboranuide can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the diphenylamino group, making it less versatile in certain reactions.
Potassium [4-(methoxyphenyl)]trifluoroboranuide: Contains a methoxy group instead of a diphenylamino group, which affects its reactivity and applications.
Potassium [4-(methylphenyl)]trifluoroboranuide: Contains a methyl group, which also influences its chemical properties and uses.
Potassium [4-(diphenylamino)phenyl]trifluoroboranuide is unique due to the presence of the diphenylamino group, which enhances its reactivity and makes it suitable for a broader range of applications .
属性
IUPAC Name |
potassium;trifluoro-[4-(N-phenylanilino)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BF3N.K/c20-19(21,22)15-11-13-18(14-12-15)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLFZQHJZORNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


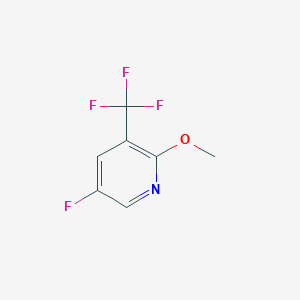
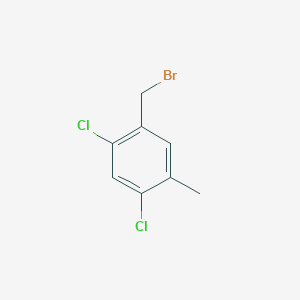
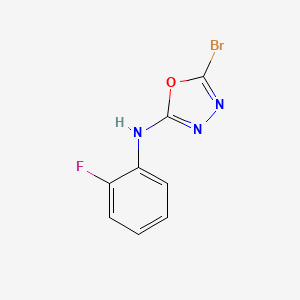

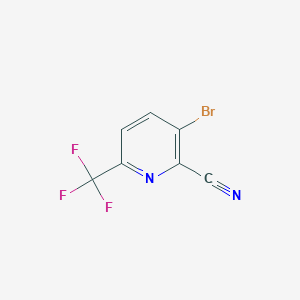

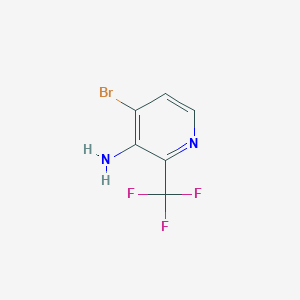

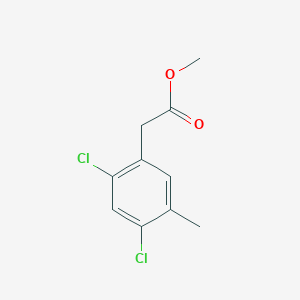
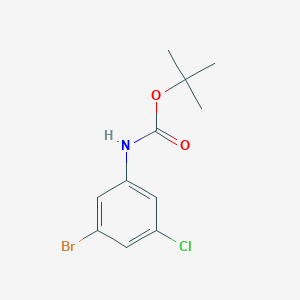
![(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1409235.png)
![Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409237.png)
